![molecular formula C20H21NO3 B3094296 (2,3-dimethylphenyl) (3S)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 1256573-07-5](/img/structure/B3094296.png)
(2,3-dimethylphenyl) (3S)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
(2,3-dimethylphenyl) (3S)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a small molecule that has been studied in various scientific fields due to its unique properties. It is a synthetic compound that has been found to have a variety of applications in biochemistry, physiology, and other areas.
Scientific Research Applications
Synthesis Techniques
- Microwave Irradiation in Synthesis : Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, a related compound, was synthesized using microwave irradiation, indicating a method for synthesizing similar compounds (Wenwen Zhang, Ning Pan, Qingjian Liu, 2009).
Chemical Properties and Applications
- Molecular Structure Studies : The molecular structures of compounds like 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one showcase the potential for studying similar compounds to understand hydrogen-bonded dimeric pairs (J. Burgess, J. Fawcett, D. Russell, L. Zaisheng, 1998).
Polymerization Initiators
- In ε-Caprolactone Polymerization : Tridentate 2,5-bis(N-aryliminomethyl)pyrroles, with variations including aryl = 4-methylphenyl, are used in forming yttrium complexes that act as initiators in ε-caprolactone polymerization (Y. Matsuo, and Kazushi Mashima, K. Tani, 2001).
Dyeing Polyester Fibers
- Use in Disperse Dyes : Ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate, similar in structure, has been used to synthesize dyes for polyester fabrics, suggesting potential textile applications (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).
Enantioselective Reactions
- In Enantioselective Hydrolysis : Research on 2,6-dimethyl-4-aryl-1,4-dihydropyridine 3,5-diesters, related in structure, provides insights into enantioselective hydrolysis, which could be applicable to similar compounds (A. Sobolev, M. Franssen, B. Vigante, B. Cekavicus, R. Zhalubovskis, H. Kooijman, A. Spek, G. Duburs, A. de Groot, 2002).
Pharmaceutical Applications
- Pharmacological Activity : The synthesis of ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, which are structurally similar, shows potential pharmacological applications including anti-inflammatory and antihypoxic activities (S. Zykova, A. Darovskikh, T. F. Odegova, M. Kiselev, N. Igidov, 2016).
Complex Formation and Chemistry
- Dicarboxylate Complexes : Studies on dicarboxylate complexes of copper and zinc, involving similar structural elements, can provide insights into complex formation and applications in coordination chemistry (Bhaskar Nath, D. Kalita, J. Baruah, 2011).
properties
IUPAC Name |
(2,3-dimethylphenyl) (3S)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-7-9-17(10-8-13)21-12-16(11-19(21)22)20(23)24-18-6-4-5-14(2)15(18)3/h4-10,16H,11-12H2,1-3H3/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCHXAZNQQAAD-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C[C@H](CC2=O)C(=O)OC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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